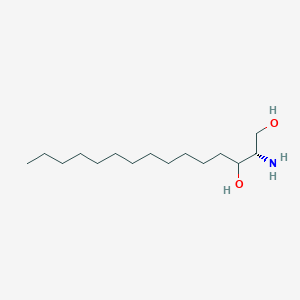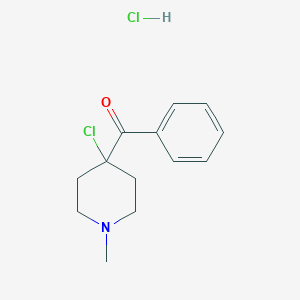
(2S)-2-Aminopentadecane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Aminopentadecane-1,3-diol is an organic compound characterized by the presence of an amino group and two hydroxyl groups attached to a long carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Aminopentadecane-1,3-diol typically involves the reduction of corresponding keto or aldehyde precursors. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate and cofactors to perform the reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic reduction processes, scaled up for larger quantities. The use of biocatalysts in industrial settings offers advantages such as high substrate specificity, mild reaction conditions, and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Aminopentadecane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
(2S)-2-Aminopentadecane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of surfactants and emulsifiers due to its amphiphilic properties.
Mécanisme D'action
The mechanism by which (2S)-2-Aminopentadecane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: This compound also contains amino and hydroxyl groups but has a shorter carbon chain.
(2S)-2-Amino-3-Phenylpropane-1,1-Diol: Similar in structure but with a phenyl group attached to the carbon chain.
Uniqueness
(2S)-2-Aminopentadecane-1,3-diol is unique due to its long carbon chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring interactions with both hydrophilic and hydrophobic environments.
Propriétés
Numéro CAS |
920277-21-0 |
|---|---|
Formule moléculaire |
C15H33NO2 |
Poids moléculaire |
259.43 g/mol |
Nom IUPAC |
(2S)-2-aminopentadecane-1,3-diol |
InChI |
InChI=1S/C15H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h14-15,17-18H,2-13,16H2,1H3/t14-,15?/m0/s1 |
Clé InChI |
JWOGAYKGDUNEHP-MLCCFXAWSA-N |
SMILES isomérique |
CCCCCCCCCCCCC([C@H](CO)N)O |
SMILES canonique |
CCCCCCCCCCCCC(C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate](/img/structure/B12639856.png)

![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)

![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)
![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)
![3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide](/img/structure/B12639898.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
![N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639906.png)
![9-Bromobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B12639907.png)

![decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639938.png)
![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
![2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639949.png)
